methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate: is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a formyl group at the 5-position, two methyl groups at the 1 and 2 positions, and a carboxylate ester group at the 3-position. It is used in various chemical syntheses and research applications due to its unique structural properties.
Mechanism of Action
Target of Action
Methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compoundIt’s worth noting that indole derivatives, which share a similar structure to the compound , have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function and lead to the observed biological effects .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to influence a variety of biochemical pathways . These pathways can lead to a range of downstream effects, including the inhibition of viral replication, reduction of inflammation, and the killing of cancer cells .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have a range of potential effects, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring.
Introduction of Functional Groups: The formyl group can be introduced via Vilsmeier-Haack reaction, which involves the reaction of the pyrrole with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group in methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, particularly at the 2 and 4 positions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
Methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications compared to its analogs. The presence of both formyl and ester groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 5-formyl-1,2-dimethylpyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-8(9(12)13-3)4-7(5-11)10(6)2/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNOHNHMCYGZMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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